

L-ANAP Hydrochloride: A Technical Guide for Advanced Research

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Compound of Interest

Compound Name: L-ANAP hydrochloride

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L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid hydrochloride, commonly known as **L-ANAP hydrochloride**, is a fluorescent, non-canonical amino acid that has emerged as a powerful tool in molecular and cellular biology.^{[1][2][3][4][5]} Its unique properties, particularly its environmental sensitivity and utility in advanced fluorescence spectroscopy techniques, make it an invaluable probe for studying protein structure, dynamics, and interactions in real-time. This technical guide provides a comprehensive overview of the chemical and physical properties of **L-ANAP hydrochloride**, detailed experimental protocols for its use, and visualizations of key experimental workflows.

Core Chemical and Physical Properties

L-ANAP hydrochloride is a derivative of the environmentally sensitive fluorophore, Prodan. It is typically supplied as a solid, ranging in color from white to light yellow. The hydrochloride salt form generally enhances the stability and solubility of the compound. For research purposes, it is crucial to distinguish between **L-ANAP hydrochloride** and its methyl ester derivative, L-ANAP methyl ester hydrochloride, which is often used as a more cell-permeable precursor.

Quantitative Data Summary

The following tables summarize the key quantitative properties of **L-ANAP hydrochloride** and its common derivative, L-ANAP methyl ester hydrochloride.

Table 1: Physicochemical Properties of **L-ANAP Hydrochloride**

Property	Value	Source
Molecular Formula	C15H17ClN2O3	
Molecular Weight	308.76 g/mol	
Appearance	Solid, white to yellow	
Purity	≥99.89%	
Storage (Solid)	4°C, sealed, away from moisture and light	
Storage (In Solvent)	-80°C (6 months); -20°C (1 month)	

Table 2: Solubility of **L-ANAP Hydrochloride**

Solvent	Solubility	Notes	Source
DMSO	33.33 mg/mL (107.95 mM)	Requires sonication. Hygroscopic DMSO can impact solubility.	
Water	< 0.1 mg/mL (insoluble)		
Water (with sonication)	1 mg/mL		

Table 3: Spectroscopic Properties of L-ANAP

Property	Value	Conditions	Source
Fluorescence Quantum Yield	0.32		
Fluorescence Lifetime (τ)	$\tau_1 = 1.3 \text{ ns}$ ($\alpha_1 = 0.76$), $\tau_2 = 3.3 \text{ ns}$	Two-exponential decay	
Extinction Coefficient (ϵ)	$\sim 17,500 \text{ M}^{-1}\text{cm}^{-1}$	in Ethanol at 360 nm	

Table 4: Properties of L-ANAP Methyl Ester Hydrochloride

Property	Value	Source
Molecular Formula	C16H18N2O3 • HCl	
Molecular Weight	322.8 g/mol	
Purity	$\geq 95\%$	
λ_{max}	248, 256, 354 nm	
Solubility (DMF)	10 mg/mL	
Solubility (DMSO)	10 mg/mL	
Solubility (Ethanol)	0.5 mg/mL	
Stability	$\geq 2 \text{ years}$	

Experimental Protocols

This section provides detailed methodologies for key experiments involving **L-ANAP hydrochloride**.

Protocol for Determining Aqueous Solubility

This protocol outlines a general method for determining the solubility of amino acids in aqueous solutions.

Materials:

- **L-ANAP hydrochloride**
- Deionized water
- Vortex mixer
- Thermostatic shaker/incubator
- Centrifuge
- UV-Vis Spectrophotometer or HPLC system
- Calibrated pH meter

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of **L-ANAP hydrochloride** to a known volume of deionized water in a series of vials.
 - Tightly seal the vials to prevent evaporation.
 - Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation:
 - After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
- Concentration Measurement:
 - Carefully withdraw a known volume of the supernatant without disturbing the pellet.
 - Dilute the supernatant with a suitable solvent (if necessary) to a concentration within the linear range of the analytical method.

- Determine the concentration of L-ANAP in the diluted supernatant using a pre-calibrated UV-Vis spectrophotometer (measuring absorbance at its λ_{max}) or an HPLC system.
- Calculation:
 - Calculate the original concentration in the saturated solution, accounting for any dilutions. This value represents the solubility at the specified temperature.
 - Repeat the measurement at different pH values to assess pH-dependent solubility.

Protocol for Measuring Fluorescence Spectra and Quantum Yield

This protocol describes the measurement of fluorescence emission spectra and the determination of the relative fluorescence quantum yield.

Materials:

- **L-ANAP hydrochloride**
- Spectroscopy-grade solvents (e.g., ethanol, cyclohexane)
- A reference fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, $\Phi = 0.54$)
- Spectrofluorometer
- UV-Vis Spectrophotometer

Procedure:

- Sample Preparation:
 - Prepare a dilute solution of **L-ANAP hydrochloride** in the desired solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

- Prepare a solution of the reference standard with a similar absorbance at the same excitation wavelength.
- Measurement of Fluorescence Emission Spectra:
 - In the spectrofluorometer, set the excitation wavelength to the λ_{max} of L-ANAP (around 350-360 nm).
 - Scan the emission monochromator over a range that covers the expected fluorescence (e.g., 400-600 nm) to obtain the emission spectrum.
 - Record the integrated fluorescence intensity (the area under the emission curve).
- Measurement of Absorbance:
 - Using the UV-Vis spectrophotometer, measure the absorbance of the L-ANAP solution and the reference standard solution at the excitation wavelength used for the fluorescence measurement.
- Quantum Yield Calculation:
 - The relative quantum yield (Φ_{sample}) can be calculated using the following equation:
$$\Phi_{\text{sample}} = \Phi_{\text{ref}} * (I_{\text{sample}} / I_{\text{ref}}) * (A_{\text{ref}} / A_{\text{sample}}) * (n_{\text{sample}}^2 / n_{\text{ref}}^2)$$
 Where:
 - Φ is the quantum yield.
 - I is the integrated fluorescence intensity.
 - A is the absorbance at the excitation wavelength.
 - n is the refractive index of the solvent.
 - 'sample' and 'ref' refer to the L-ANAP solution and the reference standard, respectively.

Enantiospecific Synthesis of L-ANAP

The synthesis of L-ANAP with high enantiomeric purity is critical for its biological applications. The following is a summary of the key synthetic steps based on the literature.

Key Reaction: Fukuyama-Mitsunobu reaction.

Starting Materials:

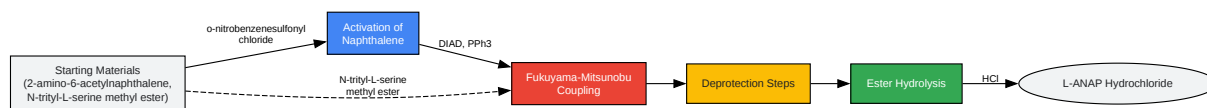
- 2-amino-6-acetylnaphthalene
- N-trityl-L-serine methyl ester

Simplified Workflow:

- Preparation of Precursors: Synthesize the necessary starting materials, including the protected L-serine derivative and the naphthalene component.
- Fukuyama-Mitsunobu Coupling:
 - Activate the 2-amino-6-acetylnaphthalene with o-nitrobenzenesulfonyl chloride.
 - Couple the activated naphthalene derivative with N-trityl-L-serine methyl ester in the presence of a phosphine and an azodicarboxylate (e.g., DIAD). This step establishes the crucial C-N bond with retention of the L-stereochemistry.
- Deprotection:
 - Perform a series of deprotection steps to remove the protecting groups (e.g., trityl and o-nitrobenzenesulfonyl) from the coupled product to yield L-ANAP methyl ester.
- Hydrolysis:
 - Hydrolyze the methyl ester under acidic conditions to afford the final product, L-ANAP, which can then be converted to its hydrochloride salt.

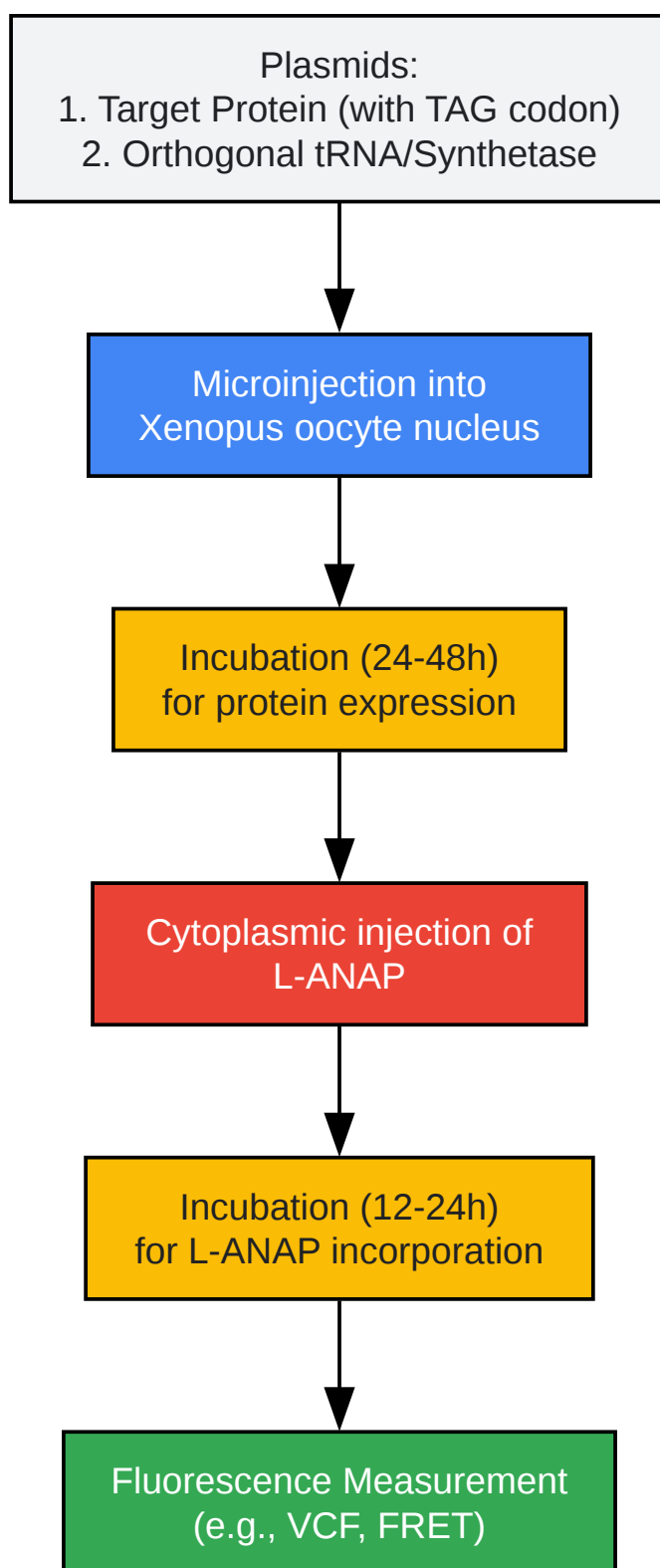
Experimental Workflows and Signaling Pathway Visualizations

The primary application of L-ANAP is as a fluorescent probe to investigate biological systems. The following diagrams, created using the DOT language, illustrate key experimental workflows.



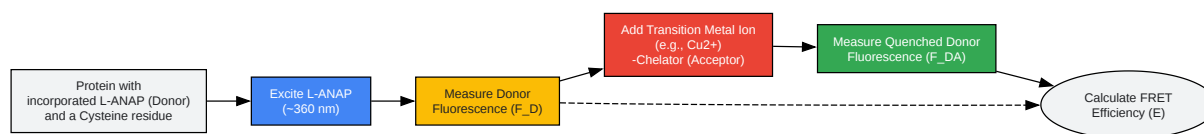
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Caption: Enantiospecific synthesis of **L-ANAP hydrochloride**.



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Caption: Workflow for L-ANAP incorporation into proteins in Xenopus oocytes.



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Caption: Experimental workflow for transition metal ion FRET (tmFRET).

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